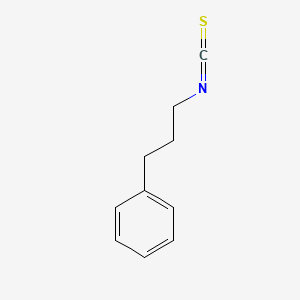

3-Phenylpropyl isothiocyanate

Description

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUOGLPIAPZLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040241 | |

| Record name | 3-Phenylpropyl isothiocynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-27-2 | |

| Record name | 3-Phenylpropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl isothiocynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-3-phenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Anticancer Mechanism of 3-Phenylpropyl Isothiocyanate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2] They are derived from the enzymatic hydrolysis of glucosinolates.[2][3] An extensive body of research highlights the potent chemopreventive and therapeutic properties of ITCs against various cancers.[1][4][5] These compounds are known to target multiple pathways involved in carcinogenesis, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[2][3]

This technical guide focuses on the mechanism of action of a specific isothiocyanate, 3-phenylpropyl isothiocyanate (PPITC). While direct research on PPITC is limited, its structural similarity to the well-studied phenethyl isothiocyanate (PEITC) allows for a robust, evidence-based inference of its anticancer activities. This document will synthesize the available data on PPITC and its close analogs to provide a comprehensive overview of its core mechanisms in cancer cells, focusing on the induction of oxidative stress, apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

A primary mechanism by which ITCs exert their anticancer effects is through the induction of oxidative stress.[2][6] Cancer cells typically exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more susceptible to agents that further elevate oxidative stress.[7]

ITCs, including PPITC, are electrophilic compounds that readily react with nucleophilic molecules within the cell. A key target is glutathione (GSH), a major intracellular antioxidant.[3][8] By conjugating with and depleting the cellular GSH pool, ITCs disrupt the redox homeostasis, leading to a significant accumulation of ROS.[6][8][9] This surge in ROS acts as a critical signaling event, triggering downstream pathways that lead to cell death.[10][11] The selective induction of ROS in cancer cells is a promising therapeutic strategy, as it can push the cellular stress level beyond a tolerable threshold, leading to apoptosis while sparing normal cells that have a more robust antioxidant capacity.[7][11]

Downstream Cellular Effects

The accumulation of ROS triggers several downstream events that collectively inhibit cancer cell proliferation and survival. The most prominent of these are the induction of apoptosis and the arrest of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. ITCs are potent inducers of apoptosis through multiple mechanisms.[12] The ROS generated by ITC exposure disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4][12] This event initiates the intrinsic apoptotic pathway, activating a cascade of cysteine proteases known as caspases, including the key executioner caspase-3.[4][13][14]

Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, which are central regulators of apoptosis. They typically decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax.[4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and subsequent cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[15][16][17] This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Studies on PEITC have shown that it can down-regulate the expression of critical proteins required for phase transition, such as Cdk1 (Cyclin-dependent kinase 1) and Cyclin B1, which are essential for entry into mitosis.[16] This leads to an accumulation of cells in the G2/M phase.[16][17] In other contexts, ITCs can induce G1 arrest by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21, which prevents the transition from the G1 to the S phase.[18][19] This cell cycle blockade prevents DNA replication and cell division, thereby inhibiting tumor growth.[20]

References

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ROS Accumulation by PEITC Selectively Kills Ovarian Cancer Cells via UPR-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 15. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epigenetic mechanism of growth inhibition induced by phenylhexyl isothiocyanate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 3-Phenylpropyl Isothiocyanate Nrf2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by 3-phenylpropyl isothiocyanate (PPITC). Nrf2 is a master regulator of the cellular antioxidant response, and its activation by isothiocyanates like PPITC represents a promising strategy for cellular protection and disease prevention. This document details the molecular mechanisms of Nrf2 activation, presents available quantitative data on the effects of isothiocyanates, provides detailed experimental protocols for studying this pathway, and includes visualizations of the key signaling events and experimental workflows.

The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.

Upon exposure to inducers such as isothiocyanates, this repression is lifted. Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of numerous antioxidant and phase II detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's defense against oxidative damage.

Mechanism of Action of this compound (PPITC)

This compound, an arylalkyl isothiocyanate, activates the Nrf2 pathway through the canonical mechanism described above. The electrophilic isothiocyanate group (-N=C=S) of PPITC is the key functional moiety that reacts with the sulfhydryl groups of cysteine residues on Keap1. This covalent modification of Keap1 is the primary trigger for Nrf2 stabilization and subsequent downstream signaling. The structure of the side chain of isothiocyanates can influence their potency, and arylalkyl isothiocyanates like PPITC are known to be effective inducers of this pathway.

Quantitative Data on Nrf2 Activation by Isothiocyanates

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, data from structurally related isothiocyanates and comparative studies provide valuable insights into its potential efficacy. The following tables summarize typical quantitative results obtained from key assays used to measure Nrf2 activation.

Table 1: ARE-Luciferase Reporter Gene Induction by Various Isothiocyanates

| Compound | Cell Line | Concentration (µM) | Fold Induction (over control) | Reference |

| Phenethyl Isothiocyanate (PEITC) | HepG2 | 10 | ~5-10 | Comparative data |

| Sulforaphane (SFN) | HepG2 | 5 | ~8-15 | Comparative data |

| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | ~25 | [1] |

| This compound (PPITC) | Not Specified | Not Specified | Data not available |

Note: Direct quantitative data for PPITC in ARE-luciferase assays was not found. The potency is expected to be comparable to other arylalkyl isothiocyanates like PEITC.

Table 2: Induction of Nrf2 Target Gene and Protein Expression

| Compound | Cell Line | Concentration (µM) | Target | Fold Induction (mRNA or Protein) | Reference |

| Phenethyl Isothiocyanate (PEITC) | Macrophages | 10 | HO-1 (mRNA) | ~6 | [2] |

| Phenethyl Isothiocyanate (PEITC) | Macrophages | 10 | HO-1 (Protein) | Significant increase | [2] |

| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | Nrf2 (Protein) | ~4 | [1] |

| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | HO-1 (Protein) | ~10 | [1] |

| 3-Morpholinopropyl Isothiocyanate | HepG2C8 | 10 | NQO1 (Protein) | ~3 | [1] |

| This compound (PPITC) | Not Specified | Not Specified | HO-1, NQO1 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activation of the Nrf2 pathway by this compound.

Cell Culture and Treatment with PPITC

-

Cell Line: Human hepatoma (HepG2) cells are commonly used for their robust Nrf2 response.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of PPITC Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for luciferase assays). Allow cells to adhere and reach 70-80% confluency. On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of PPITC (e.g., 1, 5, 10, 25 µM). A vehicle control (DMSO) should be included at a concentration equal to the highest concentration of DMSO used for PPITC treatment.

-

Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours for protein and gene expression analysis).

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

-

Transfection: Co-transfect HepG2 cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of PPITC for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the vehicle-treated control.

Western Blot Analysis for Nrf2, HO-1, and NQO1

This technique is used to quantify the protein levels of Nrf2 and its downstream targets.

-

Protein Extraction: Following treatment with PPITC, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA

This method is used to measure the gene expression levels of Nrf2 targets.

-

RNA Extraction: After treating cells with PPITC, extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Typical qPCR cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Signaling Pathway Diagram

Caption: Nrf2 activation pathway by PPITC.

Experimental Workflow Diagram

Caption: Workflow for studying PPITC-mediated Nrf2 activation.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, a key mechanism of cellular defense against oxidative stress. Although specific quantitative data for PPITC is still emerging, the well-established mechanism of action for isothiocyanates and data from structurally similar compounds strongly support its efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of PPITC and other Nrf2 activators. Further research is warranted to fully elucidate the quantitative aspects of PPITC-mediated Nrf2 activation and its implications for human health.

References

- 1. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemopreventive Potential of 3-Phenylpropyl Isothiocyanate: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Nature-Derived Anticancer Compound

Introduction

3-Phenylpropyl isothiocyanate (PPITC), a naturally occurring isothiocyanate found in cruciferous vegetables, has emerged as a promising agent in the field of cancer chemoprevention. Isothiocyanates, a class of sulfur-containing phytochemicals, are well-documented for their ability to inhibit carcinogenesis through a variety of mechanisms. This technical guide provides a comprehensive overview of the chemopreventive properties of PPITC, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies for cancer prevention and therapy.

Core Mechanisms of Chemoprevention by this compound

The anticancer effects of this compound are multifaceted, primarily revolving around three key cellular processes: the induction of phase II detoxifying enzymes, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle. These mechanisms collectively contribute to the inhibition of tumor initiation and progression.

Induction of Phase II Detoxifying Enzymes via the Nrf2-ARE Signaling Pathway

A critical line of defense against carcinogens is the cellular detoxification system, in which phase II enzymes play a pivotal role. These enzymes, such as Glutathione S-Transferases (GSTs) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1 or QR), catalyze the conjugation and subsequent excretion of carcinogenic compounds.

PPITC is a potent inducer of these protective enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like PPITC, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding phase II enzymes, thereby upregulating their expression and enhancing the cell's capacity to neutralize and eliminate carcinogens.

The Core Mechanism of 3-Phenylpropyl Isothiocyanate-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl isothiocyanate (PPITC) is a member of the isothiocyanate (ITC) family of compounds, which are naturally occurring organosulfur compounds found in cruciferous vegetables. Isothiocyanates have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces apoptosis, a form of programmed cell death critical for tissue homeostasis and a primary target for anti-cancer therapies.

This document summarizes the key signaling pathways implicated in PPITC-induced apoptosis, presents available quantitative data, and provides detailed protocols for the essential experiments used to elucidate these mechanisms. It is important to note that while direct quantitative data for PPITC is limited in the current body of scientific literature, extensive research on the structurally similar and well-studied isothiocyanate, phenethyl isothiocyanate (PEITC), provides a strong predictive framework for the mechanisms of action of PPITC. Therefore, where specific data for PPITC is unavailable, data from PEITC studies is presented to illustrate the likely molecular events, with this distinction being clearly indicated.

Data Presentation: Quantitative Effects on Cell Viability and Apoptotic Markers

The following tables summarize the quantitative data on the effects of this compound and the closely related Phenethyl isothiocyanate on cancer cell lines.

Table 1: IC50 Values for this compound (PPITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UACC 903 | Melanoma | 11.2 ± 1.1 | [1] |

| MDA-MB-231 | Breast Cancer | 19.4 ± 2.1 | [1] |

| T98G | Glioblastoma | 21.3 ± 2.5 | [1] |

| HT-1080 | Fibrosarcoma | 12.8 ± 1.3 | [1] |

| Caco-2 | Colon Cancer | >50 | [1] |

| PC-3 | Prostate Cancer | 18.5 ± 1.9 | [1] |

Data presented as mean ± standard deviation.

Disclaimer: The following tables present quantitative data for Phenethyl isothiocyanate (PEITC), a close structural analog of PPITC, due to the limited availability of specific quantitative data for PPITC. This information is provided to illustrate the general mechanistic effects of this class of compounds.

Table 2: Effect of Phenethyl Isothiocyanate (PEITC) on Bcl-2 Family Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| MCF-7 | PEITC | Bcl-2 | Decrease | [2] |

| MCF-7 | PEITC | Bax | Increase | [2] |

| PLC/PRF/5 | PEITC | Bcl-2, Bcl-xL, Mcl-1 | Down-regulation | |

| PLC/PRF/5 | PEITC | Bax | Up-regulation | |

| PC-3 | PEITC | Bcl-xL | Marked Reduction | |

| PC-3 Xenografts | PEITC | Bax, Bid | Induction |

Table 3: Caspase Activation Induced by Phenethyl Isothiocyanate (PEITC)

| Cell Line | Treatment | Caspase Activated | Fold Increase in Activity | Reference |

| HeLa | PEITC and related ITCs | Caspase-3-like | Rapid and transient induction | |

| CaSki | 20 µM PEITC (24h) | Caspase-3 | ~2.8-fold | [3] |

| CaSki | 25 µM PEITC (24h) | Caspase-3 | ~3.9-fold | [3] |

| CaSki | 30 µM PEITC (24h) | Caspase-3 | ~5.2-fold | [3] |

| CaSki | 20 µM PEITC (24h) | Caspase-8 | ~2.1-fold | [3] |

| CaSki | 25 µM PEITC (24h) | Caspase-8 | ~2.9-fold | [3] |

| CaSki | 30 µM PEITC (24h) | Caspase-8 | ~3.8-fold | [3] |

| CaSki | 20 µM PEITC (24h) | Caspase-9 | ~2.5-fold | [3] |

| CaSki | 25 µM PEITC (24h) | Caspase-9 | ~3.5-fold | [3] |

| CaSki | 30 µM PEITC (24h) | Caspase-9 | ~4.8-fold | [3] |

| MCF-7 | PEITC | Caspase-7, Caspase-9 | Activation | [2] |

Table 4: Reactive Oxygen Species (ROS) Generation Induced by Phenethyl Isothiocyanate (PEITC)

| Cell Line | Treatment | Outcome | Quantitative Measure | Reference |

| PC-3 | PEITC | ROS Generation | Blocked by SOD/catalase mimetic | |

| PLC/PRF/5 | PEITC | ROS Generation | Time-dependent increase | |

| CaSki | PEITC | Intracellular ROS | Dose-dependent increase | [3] |

| Ovarian Cancer Cells | 5 µM PEITC (24h) | ROS Accumulation | Significant increase |

Table 5: Modulation of Signaling Pathways by Isothiocyanates

| Isothiocyanate | Cell Line | Pathway | Key Protein | Effect | Reference |

| Phenylhexyl ITC | HL-60 | PI3K/Akt | p-Akt, p-mTOR, p-p70S6K | Dephosphorylation | [4] |

| PEITC | Huh7.5.1 | PI3K/Akt | - | Activation | [1] |

| PEITC | Huh7.5.1 | MAPK | - | Activation | [1] |

| Benzyl ITC | Cervical Cancer Cells | MAPK | p-JNK, p-p38 | Activation | |

| Benzyl ITC | Cervical Cancer Cells | MAPK | p-ERK1/2 | Inhibition | |

| Benzyl ITC | Cervical Cancer Cells | PI3K/Akt | p-Akt | Inhibition | |

| PEITC | PC-3 | MAPK | ERK1/2 | Rapid and sustained activation |

Core Apoptotic Signaling Pathways

This compound is proposed to induce apoptosis through a multi-faceted approach, primarily involving the intrinsic (mitochondrial) pathway of apoptosis, modulated by cellular redox status and key survival signaling cascades.

Induction of Oxidative Stress and Generation of Reactive Oxygen Species (ROS)

A primary mechanism of ITC-induced apoptosis is the generation of reactive oxygen species (ROS).[3] PPITC likely disrupts the intracellular redox balance, leading to an accumulation of ROS. This oxidative stress serves as a critical upstream signal, triggering mitochondrial dysfunction.

Figure 1. PPITC induces oxidative stress, leading to mitochondrial dysfunction.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The accumulation of ROS leads to the permeabilization of the mitochondrial outer membrane. This process is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). PPITC is expected to alter the balance in favor of the pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytosol.[2]

Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[3]

Figure 2. The intrinsic apoptosis pathway induced by PPITC.

Modulation of Survival Signaling Pathways

PPITC likely influences key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival. Isothiocyanates have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[4] Inhibition of Akt signaling can lead to decreased cell survival and sensitization to apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a complex network that can regulate both cell survival and apoptosis, depending on the specific context and stimulus. Isothiocyanates have been shown to activate pro-apoptotic MAPKs such as JNK and p38, while inhibiting the pro-survival ERK1/2 pathway in some cancer cells.[1]

Figure 3. Modulation of PI3K/Akt and MAPK pathways by PPITC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of isothiocyanate-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Figure 4. Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with PPITC for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Figure 5. Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

Protocol:

-

Treat cells with PPITC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-JNK, JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of specific caspases.

Protocol:

-

Treat cells with PPITC and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) linked to a chromophore or fluorophore.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the fold increase in caspase activity relative to the untreated control.

Conclusion

This compound induces apoptosis in cancer cells through a multifaceted mechanism that is characteristic of the isothiocyanate family. The core of this process involves the induction of oxidative stress, leading to the activation of the intrinsic mitochondrial pathway of apoptosis. This is further potentiated by the modulation of key survival signaling pathways, including the PI3K/Akt and MAPK cascades. While further research is required to delineate the precise quantitative effects of PPITC on all components of these pathways, the existing data, strongly supported by studies on the closely related compound PEITC, provides a robust framework for understanding its anti-cancer potential. The experimental protocols detailed herein offer a guide for researchers to further investigate the therapeutic promise of this compound.

References

- 1. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

The Anti-inflammatory Potential of 3-Phenylpropyl Isothiocyanate: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory effects of 3-Phenylpropyl isothiocyanate (PPITC) is currently limited. This document provides a comprehensive overview of the putative anti-inflammatory mechanisms of PPITC, drawing upon the well-established activities of the broader isothiocyanate (ITC) class of compounds, particularly the structurally similar phenethyl isothiocyanate (PEITC). The experimental protocols and data presentation tables included herein are intended to serve as a guide for researchers investigating the anti-inflammatory properties of PPITC.

Introduction

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for a wide range of biological activities, including potent anti-inflammatory effects.[1][2] this compound (PPITC) is a synthetic isothiocyanate that has been noted for its chemopreventive and cytoprotective activities.[3][4] Like other ITCs, PPITC is known to be an inducer of phase II detoxifying enzymes, including heme oxygenase-1 (HO-1), a key enzyme with anti-inflammatory properties.[3] This suggests that PPITC likely shares the anti-inflammatory mechanisms of other well-studied ITCs, which primarily involve the modulation of three key signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][5][6] This technical guide will delve into the putative molecular mechanisms of PPITC's anti-inflammatory action and provide detailed experimental protocols for its investigation.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isothiocyanates are multifaceted, involving the suppression of pro-inflammatory mediators and the induction of cytoprotective genes. The primary signaling pathways implicated are detailed below.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8]

Isothiocyanates, and putatively PPITC, are thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[9] This ultimately leads to a reduction in the production of a wide array of inflammatory mediators.[9]

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the inflammatory response.[10] These kinases are activated by inflammatory stimuli and can, in turn, activate transcription factors such as AP-1, which collaborates with NF-κB to promote the expression of pro-inflammatory genes.[10] Some isothiocyanates have been shown to inhibit the phosphorylation, and thus the activation, of MAPKs, leading to a downstream reduction in inflammatory mediators.[5]

Activation of the Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[11][12] Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates are potent activators of Nrf2.[11][13] They are thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[12] The induction of HO-1 is particularly important for anti-inflammation, as it catabolizes pro-oxidant heme into biliverdin (which is converted to the antioxidant bilirubin), free iron, and carbon monoxide, all of which have anti-inflammatory properties.[11][12] The fact that PPITC is a known inducer of HO-1 strongly suggests its activity through the Nrf2 pathway.[3]

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound in a cell-based model.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

PPITC Preparation: Dissolve PPITC in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting and qPCR).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of PPITC for a specified time (e.g., 1-2 hours).

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Quantification (Griess Assay)

-

Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After the treatment period, collect 50 µL of cell culture supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

Prostaglandin E2 (PGE2) and Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2, TNF-α, IL-6, and IL-1β, in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific commercial kits being used.

-

Briefly, this typically involves adding supernatants and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.

-

Western Blotting for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, including the phosphorylated (active) forms of signaling proteins.

-

Procedure:

-

Cell Lysis: After shorter treatment times (e.g., 15-60 minutes for MAPK and NF-κB pathways), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, Nrf2, HO-1, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Principle: qPCR is used to measure the mRNA expression levels of target genes.

-

Procedure:

-

RNA Extraction: After treatment (e.g., 4-8 hours), extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan-based master mix.

-

Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following are template tables for recording experimental results.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| Control | - | ||

| LPS (1 µg/mL) | - | 100 | 100 |

| PPITC + LPS | [Conc. 1] | ||

| PPITC + LPS | [Conc. 2] | ||

| PPITC + LPS | [Conc. 3] | ||

| IC50 (µM) |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | |||

| LPS (1 µg/mL) | - | |||

| PPITC + LPS | [Conc. 1] | |||

| PPITC + LPS | [Conc. 2] | |||

| PPITC + LPS | [Conc. 3] | |||

| IC50 (µM) |

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) |

| Control | - | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | - | |||

| PPITC + LPS | [Conc. 1] | |||

| PPITC + LPS | [Conc. 2] | |||

| PPITC + LPS | [Conc. 3] |

Conclusion and Future Directions

While direct evidence is currently lacking, the existing knowledge on isothiocyanates provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. Its known ability to induce the Nrf2/HO-1 pathway is a promising indicator of its potential to mitigate inflammatory responses. The experimental protocols and frameworks provided in this guide are designed to enable researchers to systematically evaluate the anti-inflammatory effects of PPITC and elucidate its precise mechanisms of action. Future studies should focus on confirming its effects on the NF-κB and MAPK pathways, determining its efficacy in various in vitro and in vivo models of inflammation, and establishing a comprehensive profile of its anti-inflammatory activity. Such research is crucial for unlocking the potential therapeutic applications of this compound in inflammatory diseases.

References

- 1. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anti-inflammatory-therapeutic-mechanisms-of-isothiocyanates-insights-from-sulforaphane - Ask this paper | Bohrium [bohrium.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenylpropyl Isothiocyanate: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropyl isothiocyanate (PPITC) is a synthetic organosulfur compound belonging to the isothiocyanate class of molecules. Possessing a characteristic phenyl group attached to a three-carbon chain terminating in an isothiocyanate moiety, PPITC has garnered significant interest within the scientific community for its potent chemopreventive and therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of this compound, with a particular focus on its underlying mechanisms of action in cancer chemoprevention. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by the molecular formula C₁₀H₁₁NS. The structure consists of a benzene ring linked to an isothiocyanate group (-N=C=S) via a propyl chain. This structural arrangement confers a unique combination of lipophilicity from the phenylpropyl group and electrophilicity from the isothiocyanate group, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-isothiocyanato-3-phenylpropane | [1] |

| CAS Number | 2627-27-2 | [1] |

| Molecular Formula | C₁₀H₁₁NS | [1] |

| Molecular Weight | 177.27 g/mol | [1] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 156-160 °C at 12 mmHg | [3] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO | [2] |

Spectroscopic Data

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons (phenyl ring): multiplet in the range of δ 7.1-7.3 ppm. Methylene protons adjacent to the isothiocyanate group (-CH₂-NCS): triplet around δ 3.6 ppm. Methylene protons of the propyl chain (-CH₂- and Ph-CH₂-): multiplets around δ 2.8 ppm and δ 2.0 ppm. |

| ¹³C NMR | Isothiocyanate carbon (-N=C=S): broad signal around δ 130 ppm. Aromatic carbons: signals in the range of δ 126-141 ppm. Aliphatic carbons (propyl chain): signals in the upfield region. |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the isothiocyanate group (-N=C=S) around 2100 cm⁻¹. |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of 3-phenylpropylamine with a thiocarbonylating agent, most commonly thiophosgene.

Experimental Protocol 1: Synthesis of this compound

Materials:

-

3-Phenylpropylamine

-

Thiophosgene (CSCl₂)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropylamine (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Experimental Protocol 2: Purification of this compound

Method 1: Silica Gel Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[3]

Method 2: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask under reduced pressure.

-

Collect the fraction that distills at 156-160 °C and 12 mmHg.[3]

Caption: A flowchart illustrating the synthesis of this compound from its precursors followed by purification steps.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent chemopreventive agent by inducing cellular defense mechanisms and promoting apoptosis in cancer cells.

Induction of Phase II Detoxifying Enzymes via the Nrf2-ARE Pathway

A primary mechanism of the chemopreventive action of PPITC is the induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like PPITC can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of target genes, thereby upregulating the expression of phase II enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[4][5] Upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, can also phosphorylate and activate Nrf2, further enhancing its nuclear accumulation and transcriptional activity.[6]

Caption: Activation of the Nrf2-ARE pathway by this compound, leading to the expression of phase II detoxifying enzymes.

Induction of Apoptosis in Cancer Cells

PPITC has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by PPITC primarily involves the intrinsic or mitochondrial pathway.

PPITC can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[9][10][11]

Caption: The intrinsic pathway of apoptosis induced by this compound, involving Bcl-2 family proteins and caspases.

Experimental Protocols for Biological Evaluation

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[12][13][14]

Experimental Protocol 4: Western Blot Analysis for Protein Expression

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[15][16]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3] Always wear personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this compound.

Conclusion

This compound is a promising molecule with significant potential in cancer chemoprevention and therapy. Its ability to induce cytoprotective phase II enzymes through the Nrf2-ARE pathway and to trigger apoptosis in cancer cells via the mitochondrial pathway underscores its multifaceted mechanism of action. The detailed molecular and biological information, along with the experimental protocols provided in this guide, serves as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound. Further investigations into its in vivo efficacy, bioavailability, and potential synergistic effects with other anticancer agents are warranted to translate its promising preclinical findings into clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Buy this compound | 2627-27-2 [smolecule.com]

- 4. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Increased protein stability as a mechanism that enhances Nrf2-mediated transcriptional activation of the antioxidant response element. Degradation of Nrf2 by the 26 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 10. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-Phenylpropyl Isothiocyanate: A Comprehensive Technical Guide to Phase II Enzyme Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl isothiocyanate (PPITC) is a synthetic isothiocyanate that has garnered significant interest for its chemopreventive properties.[1] Like other isothiocyanates found in cruciferous vegetables, PPITC exerts its protective effects in part through the induction of phase II detoxification enzymes.[2] These enzymes play a crucial role in neutralizing carcinogens and protecting cells from oxidative stress. This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols related to the induction of phase II enzymes by PPITC, with a focus on the Nrf2-ARE signaling pathway.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The induction of phase II enzymes by this compound is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4]

Under normal, unstressed conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[5][6]

Isothiocyanates, including PPITC, are electrophilic compounds that can react with specific cysteine residues on Keap1.[5] This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[7] As a result, newly synthesized Nrf2 is no longer ubiquitinated and can accumulate in the cytoplasm.

The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins.[8] This heterodimer binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous genes encoding phase II detoxification and antioxidant enzymes.[3] The binding of the Nrf2-Maf complex to the ARE initiates the transcription of these target genes, leading to an increased synthesis of protective enzymes.[4]

Quantitative Data on Phase II Enzyme Induction

The following tables summarize the type of quantitative data that would be generated from in vitro and in vivo studies to characterize the phase II enzyme-inducing properties of PPITC.

Table 1: In Vitro Induction of Quinone Reductase (NQO1) Activity by this compound in HepG2 Cells

| Concentration (µM) | Fold Induction of NQO1 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 1 | Data Not Available |

| 5 | Data Not Available |

| 10 | Data Not Available |

| 25 | Data Not Available |

| 50 | Data Not Available |

Table 2: In Vitro Induction of Glutathione S-Transferase (GST) Activity by this compound in HepG2 Cells

| Concentration (µM) | Fold Induction of GST Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 1 | Data Not Available |

| 5 | Data Not Available |

| 10 | Data Not Available |

| 25 | Data Not Available |

| 50 | Data Not Available |

Table 3: Comparative Potency of Isothiocyanates on NQO1 Induction (CD value)

The CD value is the concentration required to double the activity of NQO1.

| Compound | CD value (µM) | Reference |

| Sulforaphane | 0.2 | [9] |

| This compound | Data Not Available | |

| Indole-3-carbinol | >50 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the induction of phase II enzymes by this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying the induction of drug-metabolizing enzymes.

-

Culture Conditions:

-

Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for activity assays).

-

Allow cells to attach and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the existing medium with the medium containing PPITC or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

Quinone Reductase (NQO1) Activity Assay

This assay measures the enzymatic activity of NQO1, a key phase II enzyme.[10]

-

Principle: NQO1 catalyzes the reduction of menadione, which then reduces a tetrazolium dye (MTT) to a colored formazan product. The rate of formazan formation is proportional to NQO1 activity.[10]

-

Reagents:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% glycerol, 1% Triton X-100, and protease inhibitors.

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA.

-

Substrate Solution: Assay buffer containing 50 µM menadione and 0.2 mM NADPH.

-

MTT Solution: 1 mg/mL in Assay Buffer.

-

-

Procedure:

-

After treatment with PPITC, wash cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

In a 96-well plate, add 10-20 µg of protein lysate to each well.

-

Add Substrate Solution to initiate the reaction.

-

Add MTT Solution.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Stop the reaction by adding a stop solution (e.g., 10% SDS in 0.01 M HCl).

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate NQO1 activity relative to the protein concentration and normalize to the vehicle control.

-

Glutathione S-Transferase (GST) Activity Assay

This assay determines the total activity of GST enzymes.

-

Principle: GSTs catalyze the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically.

-

Reagents:

-

Lysis Buffer (as described for the NQO1 assay).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

-

GSH Solution: 100 mM in water.

-

CDNB Solution: 100 mM in ethanol.

-

-

Procedure:

-

Prepare cell lysates as described for the NQO1 assay.

-

In a 96-well plate, add 10-20 µg of protein lysate to each well.

-

Prepare a reaction mixture containing Assay Buffer, GSH Solution (final concentration 1 mM), and CDNB Solution (final concentration 1 mM).

-

Add the reaction mixture to each well to start the reaction.

-

Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Calculate the rate of change in absorbance (ΔA/min).

-

Calculate GST activity using the molar extinction coefficient of the product and normalize to the protein concentration and vehicle control.

-

Western Blot Analysis for Nrf2 Activation

This technique is used to assess the levels and subcellular localization of Nrf2.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies. An increase in nuclear Nrf2 is indicative of its activation.

-

Reagents:

-

Cell Lysis Buffer for total protein (e.g., RIPA buffer).

-

Nuclear and Cytoplasmic Extraction Kit (commercially available kits are recommended for reliable fractionation).

-

Primary Antibodies: Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-β-actin or Anti-GAPDH (cytoplasmic/loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Protein Extraction:

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of nuclear Nrf2 to the nuclear loading control (Lamin B1) and compare to the vehicle-treated control.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of phase II enzyme genes.[12]

-

Principle: The amount of specific mRNA is measured by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The cycle at which the fluorescence crosses a threshold is proportional to the initial amount of mRNA.

-

Reagents:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Gene-specific primers for human NQO1, GSTA1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Primer Sequences (Human):

-

NQO1:

-

Forward: 5'-GTCATTCTCTGGCCAATTCAGAGT-3'

-

Reverse: 5'-GGATACTGAAAGTTCGCAGGG-3'

-

-

GSTA1:

-

Forward: 5'-GCAGACCAGAGCCATTCTCAAC-3'

-

Reverse: 5'-ACATACGGGCAGAAGGAGGATC-3'

-

-

GAPDH (example):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Procedure:

-

RNA Extraction: After treatment with PPITC, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix for each gene containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

qPCR Program: Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (NQO1, GSTA1) to the housekeeping gene and then to the vehicle-treated control.

-

Conclusion